molecular formula C11H13NO2 B1590595 3,4-Diethoxybenzonitrile CAS No. 60758-87-4

3,4-Diethoxybenzonitrile

Cat. No. B1590595
CAS RN: 60758-87-4
M. Wt: 191.23 g/mol
InChI Key: AQPTYFCFZUQSLC-UHFFFAOYSA-N
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Description

3,4-Diethoxybenzonitrile is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2/c1-3-13-10-6-5-9 (8-12)7-11 (10)14-4-2/h5-7H,3-4H2,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with two ethoxy groups at the 3 and 4 positions and a nitrile group at the 1 position.


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature .

Scientific Research Applications

  • Herbicide Resistance in Plants : The introduction of a bacterial detoxification gene in transgenic tobacco plants conferred resistance to the herbicide bromoxynil, a photosystem II inhibitor. This approach is a significant advancement in obtaining herbicide resistance by incorporating novel catabolic detoxification genes into plants (Stalker, McBride, & Malyj, 1988).

  • Synthesis of Chemical Intermediates : 3,4-Difluorobenzonitrile, an important intermediate of the selective herbicide cyhalofop butyl, was synthesized from 3,4-dichlorobenzoyl chloride. This synthesis process holds potential for industrial application (Cheng Zhi-ming, 2006).

  • Biological Evaluation of Compounds : A study synthesized and evaluated a binuclear bridged Cr(III) complex containing 2-aminobenzonitrile. This complex demonstrated moderate to potential activity against bacteria and fungi, with larger antioxidant activity compared to free ligands (Govindharaju et al., 2019).

  • Molecular Variants in Porous Structures : Investigations into molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene showed a nearly invariant pseudohexagonal porous structure. This study provides insights into the structural aspects of these molecular variants (Y.-H. Kiang et al., 1999).

  • Biotransformation of Herbicides : Rhodococci were found capable of transforming benzonitrile herbicides into amides. This conversion decreased the acute toxicities for certain herbicides, indicating a potential method for the detoxification of these compounds (Veselá et al., 2012).

Safety and Hazards

3,4-Diethoxybenzonitrile is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,4-diethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPTYFCFZUQSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513595
Record name 3,4-Diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60758-87-4
Record name 3,4-Diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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